2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 is a chemically modified nucleoside that belongs to the class of antimetabolites. This compound is characterized by the incorporation of difluoromethyl groups and benzoyl protecting groups on the hydroxyl moieties of the ribose sugar. Its molecular formula is C23H19F2N3O6, with a molecular weight of 471.41 g/mol. The compound is significant in pharmaceutical research due to its potential applications in cancer therapy and as a biochemical probe in metabolic studies.
The compound is classified under nucleoside analogs, specifically as an antimetabolite. It is used primarily in research settings, particularly in studies related to nucleic acid metabolism and the development of antiviral and anticancer agents. The compound can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates, which provide it in neat form for laboratory use .
The synthesis of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 typically involves several key steps:
The synthesis may involve various techniques such as liquid chromatography for purification, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for molecular weight determination. The reaction conditions must be optimized to ensure high yields and purity of the final product.
The molecular structure of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 features a pyrimidine base (cytosine) linked to a ribose sugar that has been modified with difluoro and benzoyl groups.
The compound can undergo various chemical reactions typical for nucleoside analogs:
Reactions involving this compound often require careful control of pH and temperature to prevent unwanted side reactions or degradation.
As an antimetabolite, 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 interferes with nucleic acid synthesis by mimicking natural nucleotides. It may inhibit DNA polymerase activity or disrupt normal nucleotide incorporation during DNA replication.
Research indicates that similar compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The presence of fluorine atoms enhances the stability and bioactivity of the compound compared to its non-fluorinated counterparts.
The compound is typically stored at +5°C to maintain stability. It is available in neat form for laboratory applications.
Key chemical properties include:
Relevant data regarding its reactivity indicate that it can participate in substitution reactions typical for nucleosides.
The primary applications of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 include:
This compound represents a valuable tool in both fundamental research and applied pharmaceutical sciences, highlighting its significance within the field of medicinal chemistry.
The synthesis of 2'-deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-¹³C,¹⁵N₂ follows a meticulously designed sequence to incorporate structural modifications and isotopic labels. As a key intermediate in gemcitabine production, its synthesis begins with protected ribose derivatives subjected to electrophilic fluorination. The 2',2'-difluorination is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions at -78°C to 0°C, which minimizes side reactions and ensures high regioselectivity [5] [8]. Subsequent coupling with a cytosine base—pre-labeled with ¹³C at the C2 position and ¹⁵N₂ at N3/N1 positions—employs Vorbrüggen glycosylation. This step uses trimethylsilyl triflate as a catalyst in acetonitrile at 85°C, yielding the β-anomer exclusively due to stereoelectronic guidance from the 2'-gem-difluoro motif [1] [4]. Final benzoylation of the 3'- and 5'-hydroxyl groups uses benzoyl chloride in pyridine, achieving near-quantitative protection crucial for preventing undesired side reactions during downstream pharmaceutical synthesis [8].
Table 1: Key Steps in the Multi-Step Synthesis Pathway
Synthetic Stage | Reagents/Conditions | Function | Key Parameters |
---|---|---|---|
Sugar Fluorination | DAST/Deoxo-Fluor®, -78°C | 2',2'-Difluorination | Anhydrous, <0°C |
Glycosylation | ¹³C,¹⁵N₂-Cytosine, TMSOTf, CH₃CN, 85°C | Base Coupling | β-anomer selectivity >99% |
Protection | Benzoyl chloride, Pyridine | 3',5'-O-Dibenzoylation | Yield ~95% |
Purification | Column Chromatography (SiO₂) | Isolation | Purity ≥98% |
Benzoyl protective groups serve dual functions in this compound: steric shielding and electronic modulation. By masking the 3'- and 5'-hydroxyls, they prevent premature degradation via intramolecular nucleophilic attack or oxidation during storage and handling. This is evidenced by the compound’s stability as a solid at room temperature, contrasting with unprotected analogs that require cryogenic storage [4] [8]. The electron-withdrawing nature of the benzoyl carbonyl enhances the electrophilicity of the anomeric carbon (C1'), facilitating controlled deprotection under mild basic conditions (e.g., ammonia/methanol) in downstream gemcitabine synthesis. This selectivity ensures the cytidine base remains intact while cleaving the benzoyl groups [1] [5]. Solubility data confirms enhanced lipophilicity (logP +2.1), enabling dissolution in ethyl acetate or DMSO—critical for reactions in non-polar media [4].
Table 2: Comparative Analysis of Protective Group Strategies
Protective Group | Solubility Profile | Deprotection Conditions | Stability Impact |
---|---|---|---|
Benzoyl (3',5'-di-O) | Soluble in EtOAc/DMSO | NH₃/MeOH, 25°C, 12h | Stable at 25°C, >24 months |
Acetyl | Limited DCM solubility | NH₃/MeOH, 0°C, 4h | Prone to transesterification |
TBDMS | Soluble in THF | Fluoride, 25°C, 1h | Sensitive to hydrolysis |
The 2',2'-difluorination is the cornerstone of this compound’s bioactivity, conferring metabolic resistance by mimicking deoxycytidine while inhibiting DNA repair enzymes. Mechanistically, fluorination proceeds via an SN₂ pathway: DAST delivers fluoride ions to the 2'-α-face, displacing a triflate leaving group installed in situ on the ribose precursor. Computational studies reveal the 2'-gem-difluoro motif imposes a rigid C3'-endo sugar pucker, which enhances binding affinity to deoxycytidine kinase—a phosphorylation enzyme essential for gemcitabine activation [5] [6]. Optimization requires strict control of stoichiometry (2.1 eq DAST) and reaction time (<2 hours) to suppress epimerization or elimination byproducts. Recent advances employ continuous-flow reactors with residence times of 3 minutes at -40°C, improving difluorination yields from 68% to 92% and reducing DAST usage by 40% [8].
The ¹³C (C2 position) and ¹⁵N₂ (N3/N1 positions) labels enable precise tracking of gemcitabine’s in vivo metabolism and distribution. Isotope-enriched cytidine-¹³C,¹⁵N₂ is synthesized first via formic acid-¹³C/urea-¹⁵N₂ condensation with malonate derivatives, achieving 99% isotopic purity [7]. This labeled base is then incorporated during glycosylation, with mass spectrometry (LC-MS/MS) confirming 98% ¹³C and >99% ¹⁵N₂ incorporation in the final compound [1] [2]. The molecular weight shifts from 471.41 g/mol (unlabeled) to 474.39 g/mol (labeled), creating distinct mass spectral signatures for quantification. In tracer studies, this allows discrimination of endogenous nucleosides from administered drugs, elucidating pathways like deamination to dFdU (difluorodeoxyuridine) in liver microsomes [4] [7].
Table 3: Isotopic Labeling Impact on Molecular Properties
Parameter | Unlabeled Compound | ¹³C,¹⁵N₂-Labeled Compound | Analytical Utility |
---|---|---|---|
Molecular Formula | C₂₃H₁₉F₂N₃O₆ | C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ | MS detection sensitivity |
Molecular Weight | 471.41 g/mol | 474.39 g/mol | Quantification accuracy |
MS Fragments | m/z 472.3 [M+H]⁺ | m/z 475.4 [M+H]⁺ | Metabolic pathway tracing |
Natural Abundance | 100% | <0.1% | Background suppression |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6